molecular formula C7H3FN2O2 B100134 2-Fluoro-5-nitrobenzonitrile CAS No. 17417-09-3

2-Fluoro-5-nitrobenzonitrile

Cat. No. B100134
CAS RN: 17417-09-3
M. Wt: 166.11 g/mol
InChI Key: YLACBMHBZVYOAP-UHFFFAOYSA-N
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Description

2-Fluoro-5-nitrobenzonitrile is a chemical compound that has been studied for its potential applications in various fields, including the synthesis of heterocyclic compounds and as an intermediate in organic synthesis. It is an analogue of 1-fluoro-2,4-dinitrobenzene, with a cyano group replacing one of the nitro groups . This compound has been prepared and made to react with amines, amino acids, and NH-heteroaromatic compounds, leading to the formation of N-(2-cyano-4-nitrophenyl) derivatives .

Synthesis Analysis

The synthesis of 2-Fluoro-5-nitrobenzonitrile has been reported, and it involves reactions with various amines and amino acids . In a related study, the synthesis of 4-Chloro-2-fluoro-5-nitrobenzoic acid, which shares some structural similarities with 2-Fluoro-5-nitrobenzonitrile, has been described as a multireactive building block for the preparation of substituted nitrogenous heterocycles . Although not directly synthesizing 2-Fluoro-5-nitrobenzonitrile, these studies provide insights into the synthetic routes that could be adapted for its production.

Molecular Structure Analysis

The molecular structure of 2-Fluoro-5-nitrobenzonitrile can be inferred from studies on similar compounds. For instance, the geometrical structure, vibrational spectra, and electronic transitions of 5-fluoro-2-methylbenzonitrile have been analyzed using Density Functional Theory (DFT) . Additionally, the structural parameters of 2- and 3-nitrobenzonitrile have been determined using rotational spectroscopy, which could provide a comparison for understanding the structural effects of substituents on the benzene ring .

Chemical Reactions Analysis

2-Fluoro-5-nitrobenzonitrile reacts with amines, amino acids, and NH-heteroaromatic compounds to form N-(2-cyano-4-nitrophenyl) derivatives . These reactions are important for the synthesis of various organic compounds. The study of 4-Chloro-2-fluoro-5-nitrobenzoic acid also highlights the potential of such nitro-substituted compounds to undergo further chemical transformations, such as reduction and cyclization, to yield a variety of heterocyclic structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Fluoro-5-nitrobenzonitrile can be deduced from studies on related fluorinated compounds. For example, the study of fluorinated poly(ether nitrile)s derived from pentafluorobenzonitrile demonstrates the impact of fluorine atoms on solubility and thermal stability . Similarly, the spectroscopic investigation of 2-fluorobenzonitrile provides information on its vibrational features and physicochemical properties, which are influenced by the presence of the fluorine atom .

Scientific Research Applications

Radiochemistry and Imaging

2-Fluoro-5-nitrobenzonitrile plays a significant role in the development of radiotracers for imaging. For example, [(18)F]FPEB, a radiotracer for PET imaging of the metabotropic glutamate subtype 5 receptor (mGluR5), utilizes a precursor that is derived from nitrobenzonitrile. Simplified methods for preparing this precursor have been developed to facilitate clinical research applications (Lim, Labaree, Li, & Huang, 2014).

Computational Chemistry

A study focused on the internal rotational barriers of nitrobenzonitriles, including 2-nitrobenzonitrile, using density functional theory. This research provides insights into the molecular geometry and interactions of such compounds, which can be crucial for understanding their chemical behavior (Chen & Chieh, 2002).

Chemical Synthesis and Catalysis

2-Fluoro-5-nitrobenzonitrile is also involved in the catalysis of chemical reactions. For example, it has been used in the synthesis of quinazoline-2,4(1H,3H)-diones, a reaction catalyzed by a simple tungstate. This demonstrates its utility in the synthesis of complex organic compounds (Kimura, Sunaba, Kamata, & Mizuno, 2012).

Thermophysical Studies

Research into the thermophysical properties of nitrobenzonitriles, including 2-nitrobenzonitrile, has been conducted. These studies involve measuring heat capacities and phase transitions, which are essential for understanding the physical behavior of these compounds under different temperature conditions (Jiménez, Roux, Dávalos, & Temprado, 2002).

Spectroscopic and Optical Studies

5-fluoro-2-methylbenzonitrile, a related compound, has been studied for its vibrational spectra and nonlinear optical properties. Such research is crucial for applications in materials science and optics (Kumar & Raman, 2017).

Electronic Structure Analysis

Studies on the electronic properties and structural analysis of fluorobenzonitriles provide insights into their electronic behavior, which is vital for various chemical applications (Ribeiro da Silva, Monte, Rocha, & Cimas, 2012).

Safety And Hazards

The compound has several hazard statements: H302 + H312 + H332 - H315 - H319 - H335 . This indicates that it can be harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation and may cause respiratory irritation .

properties

IUPAC Name

2-fluoro-5-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3FN2O2/c8-7-2-1-6(10(11)12)3-5(7)4-9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLACBMHBZVYOAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20334011
Record name 2-Fluoro-5-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20334011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-5-nitrobenzonitrile

CAS RN

17417-09-3
Record name 2-Fluoro-5-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20334011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-5-nitrobenzonitrile
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Synthesis routes and methods I

Procedure details

A mixture of 70% nitric acid and concentrated sulfuric acid (1:1, 30 mL) is added dropwise over 30 min to a solution of 2-fluorobenzonitrile (12.11 g, 0.10 mol) in concentrated sulfuric acid (50 mL), stirred under N2 at 0° C. After a further 3 h at 0° C. the yellow solution is poured onto ice (400 g), and the solid is collected by Buchner filtration, rinsed with water (4×50 mL), and dried in vacuo to give 2-fluoro-5-nitrobenzonitrile (15.43 g, 93%) as a pale yellow crystalline solid. 1H NMR (CDCl3) δ8.56 (1H, dd, J=2.8, 5.5 Hz), 8.51 (1H, ddd, J=2.8, 4.4, 9.1 Hz), 7.44 (1H, dd, J=7.8, 9.0 Hz).
Quantity
0 (± 1) mol
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reactant
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30 mL
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12.11 g
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50 mL
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solvent
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Synthesis routes and methods II

Procedure details

A mixture of 70% nitric acid and concentrated sulfuric acid (1:1, 30 mL) is added dropwise over 30 min to a solution of 2-fluorobenzonitrile (12.11 g, 0.10 mol) in concentrated sulfuric acid (50 mL), stirred under N2 at 0° C. After a further 3h at 0° C. the yellow solution is poured onto ice (400 g), and the solid is collected by Buchner filtration, rinsed with water (4×50 mL), and dried in vacuo to give 2-fluoro-5-nitrobenzonitrile (15.43 g, 93%) as a pale yellow crystalline solid. 1H NMR (CDCl3) δ8.56 (1H, dd, J=2.8, 5.5 Hz), 8.51 (1H, ddd, J=2.8, 4.4, 9.1 Hz), 7.44 (1H, dd, J=7.8, 9.0 Hz).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
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Quantity
12.11 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
[Compound]
Name
3h
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
59
Citations
JFK Wilshire - Australian Journal of Chemistry, 1967 - CSIRO Publishing
2-Fluoro-5-nitrobenzonitrile, an analogue of 1-fluoro-2,4- dinitrobenzene, in which the 2-nitro group has been replaced by a cyano group, has been prepared and made to react with …
Number of citations: 9 www.publish.csiro.au
JFK Wilshire - Australian Journal of Chemistry, 1967 - CSIRO Publishing
… We have recently reported the reactions of 1-fluoro-2,4-dinitrobenzene (I)] and 2-fluoro-5-nitrobenzonitrile (II)2 with a variety of amines, amino acids, and NH-heteroaromatic compounds…
Number of citations: 4 www.publish.csiro.au
A Loppinet-Serani, F Charbonnier… - Journal of the Chemical …, 1998 - pubs.rsc.org
… 1 and 3-ethoxycarbonyl-2(1H)-pyridone 2 have been synthesised and tested as catalysts for the aromatic nucleophilic substitution of fluoride by piperidine in 2-fluoro-5nitrobenzonitrile 3…
Number of citations: 18 pubs.rsc.org
DJ Adams, JH Clark - The Journal of Organic Chemistry, 2000 - ACS Publications
… e 15% 2-fluoro-5-nitrobenzonitrile was also detected. … The formation of 2-fluoro-5-nitrobenzonitrile in the reaction with 8 indicates that an active source of fluoride is also present in this …
Number of citations: 122 pubs.acs.org
DJ Gale, JFK Wilshire - Australian Journal of Chemistry, 1973 - CSIRO Publishing
… (B) A solution of indazole (0.59 g) and 2-fluoro-5-nitrobenzonitrile (0.83 g) in benzene (10 ml) containing triethylamine (1.05 ml) was boiled under reflux for 14 hr. After removal of the …
Number of citations: 13 www.publish.csiro.au
JFK Wilshire - Australian Journal of Chemistry, 1982 - CSIRO Publishing
… Unfortunately the 'H nmr spectra of both 2-fluoro-5-nitrobenzonitrile and 2-fluoro5-nitrobenzotrifluoride were not amenable to first-order analysis. The spectra of their 2-methylamino …
Number of citations: 13 www.publish.csiro.au
ML Quan, PYS Lam, Q Han, DJP Pinto… - Journal of medicinal …, 2005 - ACS Publications
… Reduction of commercially available 2-fluoro-5-nitrobenzonitrile 1 afforded aniline 2. Diazotization and reduction with stannous chloride gave the hydrazine as the tin salt, which was …
Number of citations: 218 pubs.acs.org
AJ Bridges, H Zhou - Journal of heterocyclic chemistry, 1997 - Wiley Online Library
… 2-Fluoro-5-nitrobenzonitrile 2g. A mixture of concentrated nitric and sulfuric acids (1:1, 120 … (4 x 100 ml), and air dried to give 2-fluoro-5nitrobenzonitrile (62.79 g, 95%) as a pale yellow …
Number of citations: 33 onlinelibrary.wiley.com
L Shanshan, H Hailong, H Limin… - Chinese Journal of …, 2018 - ccspublishing.org.cn
Halobenzonitrile is an important raw material in the fields of medicine, pesticide and materials. Halobenzonitrile has a nitrile group and a halo group which all could react with …
Number of citations: 2 www.ccspublishing.org.cn
I Nikolova, I Slavchev, M Ravutsov, M Dangalov… - Bioorganic …, 2019 - Elsevier
A series of 60 nitrobenzonitrile analogues of the anti-viral agent MDL-860 were synthesized (50 of which are new) and evaluated for their activity against three types of enteroviruses (…
Number of citations: 11 www.sciencedirect.com

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